Fmoc-3-chloro-D-phenylalanine

Lipophilicity Peptide Synthesis Hydrophobicity

Standard Fmoc-phenylalanine building blocks lack proteolytic stability and electronic tunability, limiting therapeutic peptide lead optimization. Fmoc-3-chloro-D-phenylalanine (CAS 205526-23-4) directly resolves both constraints: • D-stereochemistry confers proteolytic resistance, extending in vivo half-life • 3-chloro substituent introduces electron-withdrawing character and halogen-bonding capacity for systematic SAR • Compatible with microwave SPPS (75 °C, 5 min) achieving near-quantitative coupling efficiency. Supplied at ≥98% HPLC purity with full COA; bulk quantities available.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 205526-23-4
Cat. No. B557914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-chloro-D-phenylalanine
CAS205526-23-4
Synonyms205526-23-4; Fmoc-3-chloro-D-phenylalanine; Fmoc-D-phe(3-Cl)-OH; Fmoc-3-Chloro-D-Phe-OH; Fmoc-D-3-chlorophenylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoicacid; FMOC-D-3-CHLOROPHE; AmbotzFAA1679; AC1ODU1Y; SCHEMBL1409191; FMOC-M-CHLORO-D-PHE-OH; FMOC-D-3-CHLORO-PHE-OH; CTK3J6988; MolPort-001-758-160; ZINC2567690; CF-350; AKOS015837345; AKOS015908675; N-FMOC-D-3-CHLOROPHENYLALANINE; AB06809; AM82747; RTR-009592; VZ36567; AC-16805; AJ-41457
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyUOZAKKJRIKXQPY-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Chloro-D-Phenylalanine Procurement Guide


Fmoc-3-chloro-D-phenylalanine (CAS 205526-23-4) is a non-natural amino acid derivative composed of a D-phenylalanine backbone, a chlorine atom at the 3-position of the phenyl ring, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group [1]. With a molecular formula of C24H20ClNO4 and a molecular weight of approximately 421.87–421.90 g/mol [1], this compound serves primarily as a protected building block in solid-phase peptide synthesis (SPPS) . The chlorine substituent introduces enhanced hydrophobicity and altered electronic properties relative to unsubstituted phenylalanine derivatives, which can influence peptide–receptor binding interactions [2]. While numerous Fmoc-protected halogenated phenylalanines are commercially available for peptide synthesis, this compound's specific combination of D-stereochemistry and 3-chloro substitution defines a distinct physicochemical and functional profile that warrants procurement consideration over undifferentiated analogs .

Workflow Fmoc SPPS building block with D-stereochemistry
Stereo context Supports protease-resistant peptide design
SAR probe 3‑chloro substitution for halogen‑bonding SAR studies

Risks of Generic Substitution for Fmoc-3-Chloro-D-Phenylalanine


Generic substitution of Fmoc-3-chloro-D-phenylalanine with unsubstituted Fmoc-D-phenylalanine, Fmoc-L-phenylalanine, or other halogenated analogs is not functionally equivalent in peptide synthesis applications [1]. The 3-chloro substitution on the aromatic ring introduces specific electronic effects—namely, electron-withdrawing character that polarizes the phenyl ring—which differs fundamentally from unsubstituted, 4-chloro, or 3-fluoro analogs [1]. This electronic modulation can alter peptide–target binding affinities, hydrophobic packing interactions, and overall peptide conformation . Additionally, the D-stereochemistry confers resistance to proteolytic cleavage by endogenous enzymes, a property not conferred by L-isomers such as Fmoc-3-chloro-L-phenylalanine (CAS 198560-44-0) . These stereochemical and electronic differences are not merely academic; they translate directly into measurable differences in peptide bioactivity, metabolic half-life, and synthetic yield—making indiscriminate substitution a material risk for research reproducibility and therapeutic development pipelines [2].

Target
Fmoc‑3‑chloro‑D‑phenylalanine
(D‑configuration, 3‑Cl)
Unsubstituted analog
Fmoc‑D‑phenylalanine lacks chlorine; electronic modulation and halogen‑bonding potential differ
Target
Fmoc‑3‑chloro‑D‑phenylalanine (D‑isomer)
L‑isomer
Fmoc‑3‑chloro‑L‑phenylalanine lacks D‑configuration; proteolytic stability may not transfer
Target
3‑chloro substitution
Positional isomer
4‑chloro or 3‑fluoro analogs produce distinct electronic profiles; binding interactions may shift

Selection Evidence for Fmoc-3-Chloro-D-Phenylalanine


Lipophilicity Enhancement by 3-Chloro Substitution

The 3-chloro substitution on the aromatic ring of Fmoc-3-chloro-D-phenylalanine increases lipophilicity compared to unsubstituted Fmoc-D-phenylalanine [1]. This enhanced hydrophobicity can modulate peptide–membrane interactions and receptor-binding profiles, providing a tunable parameter for structure–activity relationship (SAR) optimization that is not accessible with the unsubstituted parent compound [1].

Lipophilicity
Class-level
~ +1.1 logP
Reported logP shift supports hydrophobicity tuning
Computed XLogP3; class-level inference from halogenated Phe
Lipophilicity Peptide Synthesis Hydrophobicity

Proteolytic Stability: D-Configuration Advantage

The D-stereochemical configuration of Fmoc-3-chloro-D-phenylalanine confers resistance to proteolytic degradation by endogenous mammalian proteases, a property that distinguishes it from its L-isomer counterpart, Fmoc-3-chloro-L-phenylalanine (CAS 198560-44-0) . This stereochemical protection is a well-established class-level effect of D-amino acid incorporation into peptide sequences, documented extensively across peptide therapeutic literature [1].

Proteolytic Stability
Class-level
D‑configuration resists mammalian proteases
Supports protease‑resistant peptide design
D‑amino acid class effect; sequence‑dependent half‑life
Proteolytic Stability Peptide Therapeutics D-Amino Acid

Supplier Purity Specification

Commercially available Fmoc-3-chloro-D-phenylalanine is routinely supplied at ≥98% purity as determined by HPLC, a specification that meets or exceeds the minimum purity threshold required for high-fidelity solid-phase peptide synthesis . This purity grade minimizes the accumulation of deletion sequences and side products during SPPS coupling cycles, thereby improving crude peptide yield and reducing downstream purification burden relative to lower-purity alternatives .

Purity Specification
Data to verify
≥98% (HPLC)
Supports high‑fidelity SPPS coupling
Supplier‑dependent; lot‑specific COA review recommended
Peptide Synthesis Quality Control Purity Specification

Chiral Purity Verification

The stereochemical integrity of Fmoc-3-chloro-D-phenylalanine is verifiable via direct chiral HPLC methods developed for Fmoc-amino acids [1]. The distinct D-configuration (designated by the (R)-stereocenter) is specified in the SMILES string O=C(N[C@@H](C(O)=O)CC1=CC(Cl)=CC=C1)OCC(C2=C3C=CC=C2)C4=C3C=CC=C4 . Contamination with the L-isomer (Fmoc-3-chloro-L-phenylalanine, CAS 198560-44-0) would alter the stereochemical outcome of peptide synthesis, potentially diminishing proteolytic stability and altering receptor-binding profiles .

Enantiomeric Identity
Method context
Chiral HPLC verifies D‑(R) configuration
Enables enantiomer‑specific QC in peptide synthesis
Chiral stationary phase with Fmoc UV detection
Enantiomeric Purity Chiral HPLC Stereochemistry

Microwave-Assisted SPPS Coupling Efficiency

In optimized microwave-assisted solid-phase peptide synthesis protocols, Fmoc-protected amino acids including halogenated phenylalanine derivatives are coupled using 3 equivalents of the Fmoc-amino acid with HBTU (3 eq) and DIPEA (5 eq) in DMF at 75°C for 5 minutes under 30W microwave irradiation . Under these standardized conditions, coupling efficiencies exceeding 99% are routinely achieved for sterically accessible sequences, minimizing the need for double coupling and reducing synthesis time .

SPPS Coupling
Class-level
Microwave‑assisted >99% efficiency reported
Supports microwave SPPS library workflows
Class‑level data; 3 eq AA, HBTU, DIPEA in DMF, 75 °C
SPPS Coupling Efficiency Microwave Synthesis

Binding Affinity Enhancement by Chlorine

Incorporation of Fmoc-3-chloro-D-phenylalanine into peptide sequences introduces a chlorine atom capable of participating in halogen bonding interactions with electron-rich moieties on protein targets . Studies comparing halogenated versus non-halogenated phenylalanine-containing peptides have demonstrated enhanced target receptor binding attributable to the chlorine substituent . In one reported cell-based evaluation, peptides containing this modified amino acid exhibited cytotoxic activity against HeLa cervical cancer cells with an IC50 value of 15.2 µM .

Cell‑model Potency
Context-dependent
IC₅₀ 15.2 µM (HeLa)
Reported cell‑model response context
Cross‑study comparable; peptide sequence undisclosed; requires validation
Binding Affinity SAR Halogen Bonding

Key Applications for Fmoc-3-Chloro-D-Phenylalanine


SAR for Protease-Resistant Peptide Therapeutics

Peptide therapeutic candidates intended for in vivo administration face rapid degradation by endogenous proteases, limiting their clinical utility. Incorporating Fmoc-3-chloro-D-phenylalanine introduces both D-stereochemistry (conferring proteolytic resistance ) and a 3-chloro substituent (modulating target binding ). This dual functionalization makes the compound particularly valuable for lead optimization in therapeutic areas where extended plasma half-life is required, such as peptide hormone analogs, antimicrobial peptides, and oncology-targeting peptides .

Halogen Bonding SAR Studies

The chlorine atom at the 3-position of the phenyl ring participates in halogen bonding with electron-rich acceptor groups on protein targets . Researchers conducting systematic SAR campaigns can leverage Fmoc-3-chloro-D-phenylalanine to probe the contribution of halogen bonding to overall binding affinity, comparing against unsubstituted D-Phe, 3-fluoro-D-Phe, and 3-bromo-D-Phe analogs . This compound enables the construction of a halogen-series SAR matrix to identify optimal substituents for target engagement [1].

Microwave-Assisted Peptide Library Synthesis

High-throughput peptide library synthesis benefits from building blocks that couple efficiently under standardized microwave SPPS conditions. Fmoc-3-chloro-D-phenylalanine is compatible with microwave-assisted protocols (3 eq amino acid, 3 eq HBTU, 5 eq DIPEA in DMF; 75°C, 5 min, 30W) that achieve near-quantitative coupling efficiency . This compatibility reduces cycle times and amino acid consumption, enabling cost-effective production of focused peptide libraries for screening campaigns .

Stable Peptide-Based Imaging Probes

Peptide-based molecular imaging probes require both target specificity and metabolic stability to achieve adequate signal-to-noise ratios in vivo. The D-configuration of Fmoc-3-chloro-D-phenylalanine confers resistance to proteolytic degradation , extending probe circulation time and improving image contrast. Additionally, the chlorine atom provides a handle for potential future radiolabeling or provides a distinct mass signature for mass spectrometry imaging applications .

Application
Selection Property
Validation Focus
Protease‑resistant peptide research
D‑stereochemistry
Proteolytic stability in model
Halogen‑bonding SAR studies
3‑chloro substituent
Binding affinity modulation
Microwave‑assisted library synthesis
Fmoc SPPS compatibility
Coupling efficiency under microwave
Peptide‑based imaging probe design
Metabolic stability & chlorine handle
Probe circulation time and signal contrast

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